2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-isopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-isopentylacetamide is a complex organic compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzothiadiazine core with various substituents, makes it a subject of interest for researchers exploring new therapeutic agents and industrial applications.
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to interact with various targets such as katp channels and ampa receptors .
Mode of Action
Similar compounds have been reported to act as katp channel activators, which can influence insulin release from pancreatic b cells .
Biochemical Pathways
Similar compounds have been reported to influence pathways related to insulin release and vascular smooth muscle tissue .
Result of Action
Similar compounds have been reported to inhibit insulin release from rat pancreatic b cells .
Biochemical Analysis
Biochemical Properties
It is known that many functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for its activity . For instance, the presence of a halo group at the 7 and 8 positions of the ring has been found to yield active compounds .
Cellular Effects
Related compounds have been reported to have significant effects on various types of cells and cellular processes . For example, some 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been found to be effective and selective inhibitors of insulin release from rat pancreatic B cells .
Molecular Mechanism
Related compounds have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been found to have significant effects over time in laboratory settings .
Dosage Effects in Animal Models
Related compounds have been found to have significant effects at different dosages in animal models .
Metabolic Pathways
Related compounds have been found to interact with various enzymes or cofactors .
Transport and Distribution
Related compounds have been found to interact with various transporters or binding proteins .
Subcellular Localization
Related compounds have been found to localize to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-isopentylacetamide typically involves multiple steps:
-
Formation of the Benzothiadiazine Core: : The initial step involves the synthesis of the benzothiadiazine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include sulfur and nitrogen sources, such as thiourea and aniline derivatives.
-
Introduction of the Butyl Group: : The butyl group is introduced via alkylation reactions. This step often requires the use of alkyl halides and strong bases to facilitate the substitution reaction.
-
Oxidation to Form the Dioxide: : The oxidation of the benzothiadiazine core to form the 1,1-dioxide is typically carried out using oxidizing agents like hydrogen peroxide or peracids.
-
Thioether Formation: : The thioether linkage is formed by reacting the benzothiadiazine dioxide with a suitable thiol compound under mild conditions.
-
Acetamide Formation: : The final step involves the acylation of the thioether intermediate with an isopentylamine derivative to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo further oxidation reactions, potentially modifying the sulfur or nitrogen atoms in the benzothiadiazine ring.
-
Reduction: : Reduction reactions can target the dioxide moiety, converting it back to the parent benzothiadiazine.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding benzothiadiazine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, benzothiadiazine derivatives have shown promise as antiviral, antibacterial, and antifungal agents. The specific compound may exhibit similar activities, making it a candidate for further biological evaluation.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, offering opportunities for drug development.
Industry
Industrially, the compound’s stability and reactivity make it suitable for applications in materials science, such as the development of new polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethylacetamide
- 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-thienylmethyl)acetamide
Uniqueness
Compared to similar compounds, 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-isopentylacetamide may offer unique advantages in terms of its biological activity and stability. The specific substituents on the benzothiadiazine core can significantly influence the compound’s properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylbutyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S2/c1-4-5-12-21-15-8-6-7-9-16(15)26(23,24)20-18(21)25-13-17(22)19-11-10-14(2)3/h6-9,14H,4-5,10-13H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZKSHJGPMYVHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.